2-Methyl-3-phenylpropyl prop-2-enoate
Description
2-Methyl-3-phenylpropyl prop-2-enoate is an acrylate ester characterized by a prop-2-enoate (acrylate) backbone esterified with a 2-methyl-3-phenylpropyl group. The compound combines a phenyl-substituted branched alkyl chain with the reactive acrylate moiety, which is widely utilized in polymerization and industrial applications. The phenyl group introduces aromaticity and steric bulk, likely influencing solubility, thermal stability, and reactivity compared to simpler alkyl acrylates .
Properties
CAS No. |
88465-93-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(2-methyl-3-phenylpropyl) prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)15-10-11(2)9-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
JWPZVHKYNZBBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)COC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylpropyl prop-2-enoate can be achieved through several methods. One common approach involves the esterification of 2-methyl-3-phenylpropanoic acid with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microbial biotransformations. For example, the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae has been reported . This method offers a more environmentally friendly alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylpropyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-3-phenylpropanoic acid.
Reduction: Reduction of the ester group can yield 2-methyl-3-phenylpropanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed
Oxidation: 2-Methyl-3-phenylpropanoic acid
Reduction: 2-Methyl-3-phenylpropanol
Substitution: Various substituted aromatic derivatives
Scientific Research Applications
2-Methyl-3-phenylpropyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpropyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The aromatic ring can also interact with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Research Findings and Challenges
- Polymerization Behavior : Bulky substituents (e.g., phenyl, branched alkyl) reduce polymerization rates compared to linear acrylates like methyl or decyl esters.
- Solubility Trends : Aromatic and branched esters exhibit lower water solubility but better compatibility with organic solvents.
- Structural Validation : Tools like SHELX and ORTEP-3 are critical for analyzing crystallographic data of complex esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
